Tetrabromophthalic acid

Flame Retardancy Polymer Chemistry Halogen Efficiency

TBPA is a reactive, high-bromine (66.4% w/w) diacid monomer that imparts permanent, non-blooming flame retardancy to unsaturated polyesters, polyols, and esters. It cannot be directly substituted with tetrabromophthalic anhydride or chlorinated analogs without altering polymer kinetics and FR efficiency. Esterified into resin backbones at 10–12% Br loading achieves self-extinguishing properties, while TBPA-based polyols (4–6 wt%) produce inherently FR rigid/flexible PU foams. Also used for thermally stable esters (Br up to 75%, softening ~275°C) and wash-durable textile finishes on Nylon 66 via tetrabromophthalate salts.

Molecular Formula C8H2Br4O4
Molecular Weight 481.71 g/mol
CAS No. 13810-83-8
Cat. No. B119883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromophthalic acid
CAS13810-83-8
Synonyms2,3,4,5-tetrabromo phthalic acid
tetrabromophthalic acid
tetrabromophthalic acid, aluminum salt
tetrabromophthalic acid, dipotassium salt
tetrabromophthalic acid, disodium salt
tetrabromophthalic acid, magnesium salt
tetrabromophthalic acid, nickel salt
Molecular FormulaC8H2Br4O4
Molecular Weight481.71 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O
InChIInChI=1S/C8H2Br4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16)
InChIKeyXIRDTMSOGDWMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabromophthalic Acid (CAS 13810-83-8): Technical Baseline and Procurement-Relevant Properties


Tetrabromophthalic acid (TBPA) is an aromatic, tetrabrominated dicarboxylic acid with the molecular formula C₈H₂Br₄O₄ and a molecular weight of 481.72 g/mol. It is characterized by a high bromine content of approximately 66.4% by weight and a melting point of 277–279°C . TBPA serves as a critical reactive flame-retardant intermediate and monomer, primarily utilized in the synthesis of unsaturated polyester resins, polyols, and specialty esters for imparting permanent flame resistance to polymeric materials [1].

Why Direct Substitution of Tetrabromophthalic Acid Is Scientifically Invalid


In procurement and formulation, tetrabromophthalic acid cannot be directly substituted with its anhydride counterpart or other in-class halogenated diacids without fundamentally altering the chemical kinetics, final polymer architecture, and performance properties. While tetrabromophthalic anhydride (CAS 632-79-1) is a common alternative, it requires a hydrolysis step to function as the diacid in aqueous or polycondensation reactions where the acid's specific solubility and reactivity profile is required [1]. Furthermore, substituting with a chlorinated analog like tetrachlorophthalic acid results in a significantly lower halogen content and reduced flame-retardant efficiency, necessitating higher loading levels that compromise the physical properties of the host polymer [2]. The selection of TBPA over its alternatives is therefore driven by specific quantitative performance metrics detailed in the evidence below.

Quantitative Comparative Evidence for Tetrabromophthalic Acid Selection


Bromine Content and Flame Retardant Efficiency: TBPA vs. Chlorinated Analogs

The high bromine content of tetrabromophthalic acid (66.4% w/w) enables significantly lower loading levels to achieve equivalent flame retardancy compared to chlorinated analogs. The minimum concentration of bromine required for self-extinguishing properties in polyester resins is 10–12%, whereas for chlorine, the requirement is 20–25% [1]. This class-level inference is supported by direct performance data on brominated polyesters, which demonstrate superior efficiency over chlorine-based systems [2].

Flame Retardancy Polymer Chemistry Halogen Efficiency

Genotoxicity Safety Profile: Negative Ames Test Result for TBPA

Tetrabromophthalic acid was evaluated for mutagenic potential using the standard Ames Salmonella/microsome mutagenicity test. In a direct head-to-head study, both tetrabromophthalic acid and its anhydride counterpart were found to be non-mutagenic across all tested strains and conditions [1]. This result differentiates TBPA from a subset of brominated flame retardants that have raised toxicological concerns and faced regulatory restrictions [2].

Toxicology Genetic Toxicology Regulatory Science

Thermal Stability and Suitability for High-Temperature Polymer Processing

Tetrabromophthalic acid exhibits high thermal stability, a critical attribute for its use as a reactive intermediate in polymers processed at elevated temperatures. It has a reported melting point of 277–279°C and a predicted boiling point of ~494°C at 760 mmHg . This stability ensures the compound remains intact during the initial stages of polycondensation reactions, such as those in polyester and polyurethane synthesis, without premature degradation [1]. This contrasts with some additive flame retardants which may volatilize or decompose at the high processing temperatures required for engineering thermoplastics [2].

Thermal Analysis Polymer Processing Material Science

Primary Application Scenarios for Tetrabromophthalic Acid Based on Quantitative Evidence


Synthesis of Reactive Flame-Retardant Unsaturated Polyester Resins

TBPA is directly esterified into the backbone of unsaturated polyester resins, imparting permanent flame retardancy. Its high bromine content (66.4% w/w) enables a 10–12% bromine loading in the final resin to achieve self-extinguishing properties, as established by class-level performance data [1]. This makes it a key monomer for producing flame-retardant fiberglass-reinforced plastics (FRP) used in marine, construction, and transportation applications.

Intermediate for High-Performance Flame Retardant Additives and Esters

TBPA serves as the core building block for synthesizing advanced flame-retardant additives, such as tetrabromophthalic acid esters and allylic derivatives. These specialized esters, as described in patent literature, exhibit high softening temperatures (e.g., 270-280°C) and exceptional bromine content (up to 75% w/w), enabling their use as thermally stable, non-blooming flame retardants in high-temperature thermoplastics [2].

Monomer for Flame-Retardant Polyols and Polyurethane Foams

As a diacid, TBPA is reacted with glycols to produce bromine-containing polyester polyols. These polyols are then used to manufacture rigid and flexible polyurethane foams with inherent flame resistance. Patent literature confirms the use of TBPA-based polyols at levels of 4–6 weight percent in foam formulations to achieve significant fire-retardant performance without compromising insulation properties [3].

Textile Finishing for Wash-Durable Flame Retardancy

The ionizable nature of TBPA, forming tetrabromophthalate salts, is exploited in textile finishing. A patented process demonstrates that treating synthetic polyamide fabrics (like Nylon 66) with an aqueous ionizable tetrabromophthalate solution at pH 2 and elevated temperatures imparts a wash-durable flame-retardant finish [4]. This specific application leverages the solubility and ionic character of TBPA, which differs fundamentally from its anhydride counterpart.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrabromophthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.